molecular formula C17H17N9 B12242429 2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile

2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile

Cat. No.: B12242429
M. Wt: 347.4 g/mol
InChI Key: PQVUVSQKUQXVFV-UHFFFAOYSA-N
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Description

2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile is a complex heterocyclic compound It features a triazolo-pyridazine core fused with an octahydropyrrolo-pyrrole ring system and a pyrimidine-4-carbonitrile moiety

Preparation Methods

The synthesis of 2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile involves multiple steps The synthetic route typically starts with the preparation of the triazolo-pyridazine core, followed by the construction of the octahydropyrrolo-pyrrole ring systemReaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and temperature control to optimize reaction yields .

Scientific Research Applications

2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, or metabolic processes .

Comparison with Similar Compounds

Similar compounds include other triazolo-pyridazine derivatives and pyrimidine-based molecules. Compared to these, 2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile is unique due to its fused ring system and the presence of multiple functional groups, which enhance its chemical reactivity and biological activity. Similar compounds include:

Properties

Molecular Formula

C17H17N9

Molecular Weight

347.4 g/mol

IUPAC Name

2-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C17H17N9/c1-11-21-22-15-2-3-16(23-26(11)15)24-7-12-9-25(10-13(12)8-24)17-19-5-4-14(6-18)20-17/h2-5,12-13H,7-10H2,1H3

InChI Key

PQVUVSQKUQXVFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C5=NC=CC(=N5)C#N

Origin of Product

United States

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